molecular formula C22H26N2O7S B11235728 2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide

2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide

Cat. No.: B11235728
M. Wt: 462.5 g/mol
InChI Key: OLTHULGQOXBHIL-UHFFFAOYSA-N
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Description

2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide is a complex organic compound characterized by the presence of two 3,4-dihydro-2H-1,5-benzodioxepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide typically involves multiple steps:

    Formation of 3,4-Dihydro-2H-1,5-benzodioxepin: This intermediate is synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Sulfonamide Formation: The 3,4-dihydro-2H-1,5-benzodioxepin intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide derivative.

    Acetamide Formation: The final step involves the reaction of the sulfonamide derivative with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the sulfonamide and acetamide functionalities.

    Reduction: Reduction reactions can target the carbonyl groups in the acetamide moiety.

    Substitution: The aromatic rings in the 3,4-dihydro-2H-1,5-benzodioxepin moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation products may include carboxylic acids or ketones.

    Reduction: Reduction products typically include alcohols or amines.

    Substitution: Substitution reactions yield various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with structural similarities in terms of aromatic ring systems.

Uniqueness

2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide is unique due to its dual 3,4-dihydro-2H-1,5-benzodioxepin moieties and the presence of both sulfonamide and acetamide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26N2O7S

Molecular Weight

462.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3,4-dihydro-2H-1,5-benzodioxepin-7-yl(methylsulfonyl)amino]acetamide

InChI

InChI=1S/C22H26N2O7S/c1-32(26,27)24(17-5-7-19-21(13-17)31-11-3-9-29-19)15-22(25)23-14-16-4-6-18-20(12-16)30-10-2-8-28-18/h4-7,12-13H,2-3,8-11,14-15H2,1H3,(H,23,25)

InChI Key

OLTHULGQOXBHIL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC2=C(C=C1)OCCCO2)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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